2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties. The presence of these heterocyclic systems makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 5-methoxy-1,2-dimethylindole and 4-methoxybenzaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the indole derivative through condensation reactions.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Functional Group Transformations: Introduction of the methoxy and oxo groups through various functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols.
Scientific Research Applications
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting cancer cells and microbial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, useful in various organic reactions.
Biological Studies: The compound can be used in studies to understand the biological pathways and mechanisms involving indole and pyridazine derivatives.
Mechanism of Action
The mechanism of action of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or activating biological pathways. The pyridazine ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione and pyridazine-4-carboxylic acid.
Uniqueness
The uniqueness of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one lies in its combined indole and pyridazine structure, which may confer unique biological activities and synthetic utility not found in simpler indole or pyridazine derivatives.
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H23N3O4/c1-15-24(19-13-18(31-4)9-11-21(19)26(15)2)22(28)14-27-23(29)12-10-20(25-27)16-5-7-17(30-3)8-6-16/h5-13H,14H2,1-4H3 |
InChI Key |
DISSIYMVGFARQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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